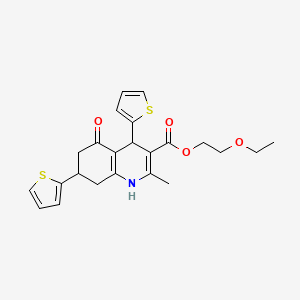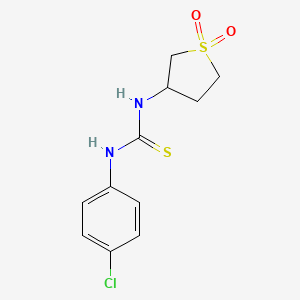
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone, also known as DNQX, is a chemical compound that belongs to the family of quinolinone derivatives. DNQX is a potent antagonist of ionotropic glutamate receptors, specifically kainate and AMPA receptors.
Wirkmechanismus
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of kainate and AMPA receptors by binding to the same site as glutamate. By blocking the ion channel, 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone prevents the influx of calcium ions and inhibits the depolarization of the postsynaptic membrane. This leads to a decrease in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone can inhibit the release of glutamate and other neurotransmitters from presynaptic terminals. In vivo studies have shown that 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone can reduce seizure activity and protect against excitotoxicity in animal models of epilepsy and stroke. 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is its potency and selectivity for kainate and AMPA receptors. This allows researchers to study the specific role of these receptors in synaptic transmission and plasticity. However, one limitation of using 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone is its short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Zukünftige Richtungen
There are several future directions for research on 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is the role of kainate and AMPA receptors in synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic use of 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Finally, there is interest in developing more potent and selective antagonists of kainate and AMPA receptors for use in research and therapy.
Wissenschaftliche Forschungsanwendungen
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone has been extensively used in scientific research to study the role of glutamate receptors in the central nervous system. The compound is a potent and selective antagonist of kainate and AMPA receptors, which are important in synaptic transmission and plasticity. 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone has been used to investigate the function of these receptors in a variety of physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-9-3-12-11(6-18(21)19-14(12)4-10(9)2)13-5-16-17(25-8-24-16)7-15(13)20(22)23/h3-5,7,11H,6,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARSAGBYZCFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC4=C(C=C3[N+](=O)[O-])OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142762 | |
| Record name | 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
430450-91-2 | |
| Record name | 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430450-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B3956905.png)

![(1-benzothien-5-ylmethyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B3956911.png)
![6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone](/img/structure/B3956913.png)
![3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3956922.png)

![N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3956932.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956934.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3956940.png)

![1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3956971.png)
![8-methoxy-3-(7-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one](/img/structure/B3956992.png)

